molecular formula C12H11ClFN B11722359 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B11722359
M. Wt: 223.67 g/mol
InChI Key: UTACANTTXUWIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds such as:

  • 1-(4-Fluorophenyl)cyclopentanecarbonitrile
  • 1-(4-Chlorophenyl)cyclopentanecarbonitrile
  • 1-(4-Bromophenyl)cyclopentanecarbonitrile

These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their reactivity and selectivity.

Properties

Molecular Formula

C12H11ClFN

Molecular Weight

223.67 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11ClFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

UTACANTTXUWIGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.